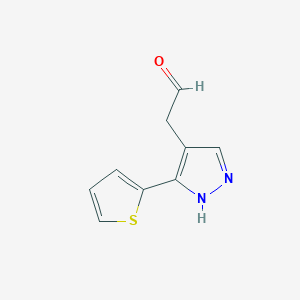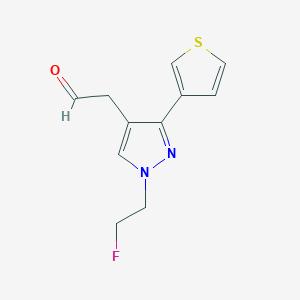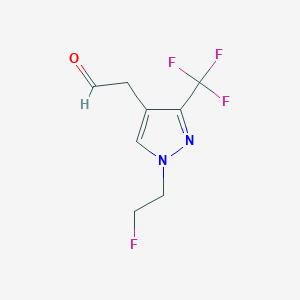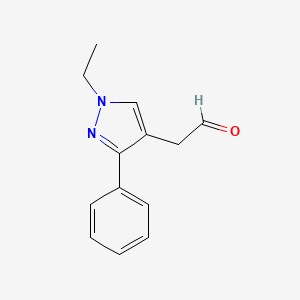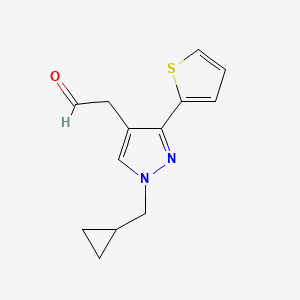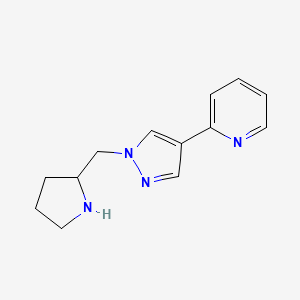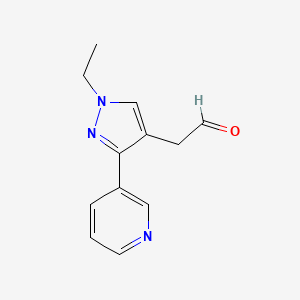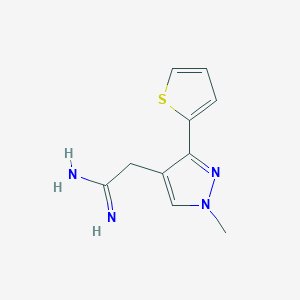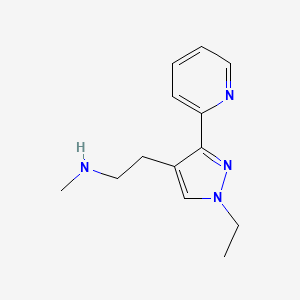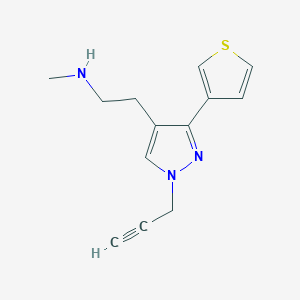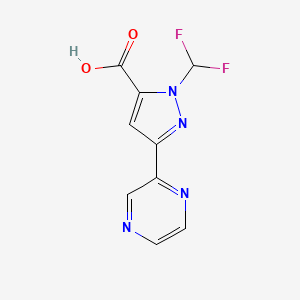
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C10H7F2N3O2. It is related to difluoromethyl-pyridin-2-yl triazoles, which are modulators of GABA A receptors containing the α5 subunit . These compounds are useful in treating central nervous system diseases and other diseases .
Applications De Recherche Scientifique
Antifungal Activities
- Synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displaying significant antifungal activities against phytopathogenic fungi, with some compounds showing higher activity than standard antifungal agents. This research indicates potential applications in agricultural fungicides (Du et al., 2015).
Synthesis of Derivatives
- Development of a variety of derivatives through reactions with hydrazines and hydrazones, indicating the compound's versatility in creating new molecular structures. These reactions lead to derivatives like pyrazolo[3,4-d]-pyridazinones and pyrazolo[3,4-d]pyridazine amines, which have potential applications in pharmaceuticals and organic chemistry (Şener et al., 2002).
Coordination Complexes
- The compound is used in the synthesis of novel pyrazole-dicarboxylate acid derivatives, which form coordination complexes with metals like Cu and Co. These complexes have potential applications in catalysis and materials science (Radi et al., 2015).
Synthesis of Condensed Pyrazoles
- Use in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles, indicating its utility in creating complex heterocyclic structures. These structures have potential applications in drug discovery and organic synthesis (Arbačiauskienė et al., 2011).
Antibacterial Activities
- Synthesis and evaluation of 1H-pyrazole-3-carboxylic acid derivatives for their antibacterial activities. These studies contribute to the development of new antibacterial agents, potentially useful in combating bacterial infections (Akbas et al., 2005).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored for their potential as antimicrobial agents. Studies focus on synthesizing novel compounds and evaluating their effectiveness against various bacterial and fungal strains (Holla et al., 2006).
Propriétés
IUPAC Name |
2-(difluoromethyl)-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N4O2/c10-9(11)15-7(8(16)17)3-5(14-15)6-4-12-1-2-13-6/h1-4,9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHYQGJMBMTHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



